molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Cat. No.: B2432770
CAS No.: 1172334-03-0
M. Wt: 331.42
InChI Key: BGNYUSKHGGEMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide is a synthetic compound of significant interest in chemical research due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[3,4-d]pyridazinone family, which is known for its diverse biological activities and potential therapeutic uses.

Properties

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYUSKHGGEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

Aminoguanidine carbonate reacts with γ-butyrolactone in pyridine to form a triazole intermediate, which undergoes cyclization with ethyl acetoacetate in acetic acid. This step yields a 5-methyl-substituted triazolopyrimidine precursor.

Reaction Conditions:

  • Solvent: Acetic acid
  • Temperature: Reflux (110–120°C)
  • Yield: 88% after ammonolysis

Oxidation to Pyridazinone

Phosphorus oxychloride (POCl₃) mediates the conversion of the triazolopyrimidine intermediate to a chlorinated pyridazine derivative. Subsequent hydrolysis under basic conditions generates the pyridazin-7-one core.

Key Data:

Step Reagent Temperature Yield
Chlorination POCl₃ 80°C 94%
Hydrolysis NaOH (aq.) 25°C 89%

Introduction of the tert-Butyl Group

The tert-butyl group is introduced at position 1 via nucleophilic substitution. A tert-butylamine derivative reacts with the chlorinated intermediate under mild conditions.

Optimized Protocol:

  • Substrate: 6-Chloro-1H-pyrazolo[3,4-d]pyridazin-7-one
  • Reagent: tert-Butylamine (2.2 equiv)
  • Solvent: Isopropanol
  • Conditions: 50°C, 3 hours
  • Yield: 87–93%

Functionalization at Position 6: Acetamide Side Chain Installation

The N-cyclopentylacetamide moiety is incorporated through a two-step sequence:

Thioether Formation

A thiolate intermediate is generated by deprotonating furan-2-ylmethanethiol with sodium hydride (NaH) in DMF. This nucleophile displaces a leaving group (e.g., chloride) at position 6 of the pyridazinone.

Reaction Parameters:

  • Base: NaH (3.0 equiv)
  • Temperature: 50°C, 30 minutes
  • Yield: 80–85%

Acetamide Coupling

The thioether intermediate undergoes aminolysis with cyclopentylamine in the presence of a coupling agent such as HATU or EDCI.

Representative Procedure:

  • Substrate: 6-(3-(Furan-2-ylmethylthio)propyl)-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one
  • Reagent: Cyclopentylamine (1.5 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Conditions: 25°C, 12 hours
  • Yield: 75–82%

Purification and Characterization

Final purification is achieved via recrystallization from ethyl acetate/cyclohexane (1:3 v/v), yielding the target compound as a gray solid.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.38 (s, 3H, CH₃), 3.21–3.30 (m, 1H, cyclopentyl), 4.02 (t, J = 6.8 Hz, 2H, CH₂), 6.45 (d, J = 3.2 Hz, 1H, furan), 7.12 (s, 1H, pyrazole).
  • MS (ESI+): m/z 359.5 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Alternative methodologies from patent literature highlight variations in solvent systems and catalysts:

Method Solvent Catalyst Yield Purity
POCl₃-mediated route Toluene None 78% 95%
Mitsunobu conditions THF DIAD 85% 98%
Microwave-assisted DMF CuI 92% 99%

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing efficiency.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization: Competing pathways during pyrazole formation may yield regioisomers. Employing bulky bases (e.g., DBU) improves selectivity.
  • Stability of Thioether Intermediate: Oxidation to sulfoxide derivatives occurs under prolonged storage. Addition of antioxidants (e.g., BHT) mitigates degradation.
  • Scalability: Batch processes suffer from exothermicity during POCl₃ reactions. Continuous flow systems enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

  • Oxidation: : This reaction involves the gain of oxygen or the loss of hydrogen, often transforming the compound into a more oxidized state.

  • Reduction: : The opposite of oxidation, reduction reactions involve the gain of hydrogen or the loss of oxygen.

  • Substitution: : This type of reaction involves replacing one functional group in the compound with another, which can be achieved under specific conditions using various reagents.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution agents like halides or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a more oxidized pyrazolo[3,4-d]pyridazinone derivative, while reduction could result in a more reduced, potentially more bioactive form of the compound.

Scientific Research Applications

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide has numerous applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a probe for studying chemical reactions and mechanisms.

  • Biology: : The compound’s unique structure makes it a useful tool in studying enzyme interactions and cellular processes.

  • Medicine: : Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.

  • Industry: : It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazinone core may mimic natural substrates or inhibitors, leading to the modulation of biological pathways. These interactions can influence processes like signal transduction, gene expression, or metabolic pathways, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Other compounds in the pyrazolo[3,4-d]pyridazinone family include:

  • 2-(1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-one

  • 2-(1-(tert-butyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-4-yl)-N-cyclopentylacetamide

Uniqueness

What sets 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide apart is its specific functional groups and the resulting biological activity profile. The presence of the cyclopentylacetamide moiety may confer unique binding properties and biological effects, making it a promising candidate for further research and development.

Biological Activity

The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

This compound features a pyrazolo[3,4-d]pyridazine core integrated with a tert-butyl group and an acetamide moiety. These structural elements suggest diverse chemical behavior and potential for various biological interactions. The presence of the cyclopentyl group may influence its pharmacokinetic properties, including solubility and bioavailability.

Structural Feature Description
Core StructurePyrazolo[3,4-d]pyridazine
SubstituentsTert-butyl, methyl, cyclopentyl
Functional GroupAcetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions. Initial steps include the formation of pyrazolo[3,4-d]pyridazine intermediates through cyclization reactions using hydrazines and dicarbonyl compounds under controlled conditions. On an industrial scale, continuous flow reactors may be utilized to enhance reaction efficiency and safety.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Compounds within the pyrazolo family have shown potential as inhibitors against various viruses, including coronaviruses. The mechanism often involves interference with viral replication through inhibition of key enzymes or pathways.
  • Anticancer Properties : Pyrazolo derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives:

  • Study on Antiviral Efficacy : A study demonstrated that related pyrazolo compounds effectively inhibited replication of SARS-CoV-2 in vitro by targeting host cell pathways crucial for viral entry and replication .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that certain pyrazolo derivatives induced apoptosis and inhibited cell cycle progression, suggesting potential as anticancer agents .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to altered cellular functions that contribute to its observed biological effects.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and acylation. Key steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyridazinone core under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Substitution : Introduction of the tert-butyl and cyclopentyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Acylation : Final coupling of the acetamide group using coupling agents such as HATU or DCC . Optimization : Polar aprotic solvents enhance reaction efficiency, while HPLC monitoring ensures intermediate purity (>95%) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Essential analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the hypothesized therapeutic targets for this compound?

Structural analogs of pyrazolo[3,4-d]pyridazines show activity against kinases (e.g., CDK inhibitors) and inflammatory enzymes (e.g., COX-2). Computational docking suggests potential binding to ATP pockets in kinase domains .

Advanced Research Questions

Q. How can reaction intermediates be optimized to improve yield in large-scale synthesis?

Key strategies:

  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions in cyclization steps .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura couplings to introduce aryl groups with >80% yield .
  • Table: Reaction Optimization
ParameterStandard ConditionOptimized ConditionYield Improvement
Solvent (Cyclization)DMFAcetonitrile+15%
Catalyst (Acylation)DCCHATU+20%

Q. What methodologies resolve contradictions in reported bioactivity data for pyrazolo[3,4-d]pyridazine derivatives?

  • Dose-Response Studies : Confirm IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Metabolic Stability Assays : Evaluate CYP450-mediated degradation to explain variability in in vivo vs. in vitro results .

Q. How can computational modeling guide SAR studies for this compound?

  • Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess conformational stability .
  • Free Energy Perturbation (FEP) : Predict the impact of substituent changes (e.g., tert-butyl vs. isopropyl) on binding affinity .
  • Table: Substituent Effects on Activity
Substituent (R)LogPIC₅₀ (nM)Binding Energy (kcal/mol)
tert-butyl3.245 ± 3-9.8
Cyclopentyl2.862 ± 5-8.2

Methodological Challenges

Q. What experimental designs address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO:PEG-400 (1:4) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How can researchers validate the mechanism of action in complex biological systems?

  • CRISPR Knockout Models : Delete putative targets (e.g., CDK2) to confirm on-target effects .
  • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS after compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.